(E)-N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-17(2)8-14-11-15-12-13-6-5-9(18(12)16-11)10-4-3-7-19-10/h3-8H,1-2H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSUARBTGGNRB-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the dimethylmethanimidamide group: This step involves the reaction of the intermediate with dimethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding reduced derivatives.
Substitution: The triazolo[1,5-a]pyrimidine core can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid, and mild heating.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted triazolopyrimidine compounds with various functional groups.
Scientific Research Applications
(E)-N’-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (E)-N’-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to (C₁₅H₁₃FN₆O, MW 312.3).
Physicochemical and Functional Differences
Solubility: The target compound’s dimethylamino group improves aqueous solubility compared to ’s lipophilic trimethoxyphenyl derivatives . Fluorophenyl ethenyl substituents () may reduce solubility due to increased hydrophobicity .
Electronic Effects :
- Furan-2-yl (target) provides electron-rich aromaticity, favoring π-π interactions with biological targets, whereas 4-fluorophenylethenyl () introduces electron-withdrawing effects .
Steric Considerations :
- Bulky substituents (e.g., 4-methylbenzyl in 7p) may hinder binding to enzyme active sites compared to the compact dimethylmethanimidamide group .
Biological Activity
(E)-N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10N6O
- Molecular Weight : 258.24 g/mol
- CAS Number : 303146-03-4
- Density : 1.51 g/cm³ (predicted)
- pKa : 1.52 (predicted)
Biological Activity Overview
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for a variety of biological activities including antitumor, antimicrobial, and anti-inflammatory effects. The presence of the furan moiety enhances its biological profile by improving solubility and bioavailability.
Antitumor Activity
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance:
- Case Study 1 : A study synthesized various [1,2,4]triazolo derivatives and evaluated their antiproliferative effects against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The lead compound demonstrated IC50 values ranging from 0.98 to 1.28 µM across these cell lines, indicating potent antitumor activity compared to standard treatments like foretinib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Lead Compound | A549 | 0.98 ± 0.08 |
| Lead Compound | MCF-7 | 1.05 ± 0.17 |
| Lead Compound | HeLa | 1.28 ± 0.25 |
The mechanism through which (E)-N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide exerts its effects involves inhibition of key signaling pathways:
- c-Met and VEGFR-2 Inhibition : The compound has been shown to inhibit c-Met and VEGFR-2 kinases, which are crucial for tumor growth and angiogenesis. Molecular docking studies suggest that the compound binds effectively to the active sites of these proteins, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, compounds in this class have also been evaluated for antimicrobial activity:
- Case Study 2 : A series of triazolo derivatives were tested against various bacterial strains and showed promising inhibitory effects. The structure-activity relationship indicated that modifications in the triazole ring significantly influenced antimicrobial potency.
Q & A
Q. What are the key synthetic strategies for preparing (E)-N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the triazolopyrimidine core via reactions between furan-2-carbaldehyde derivatives and aminotriazole intermediates under reflux conditions in ethanol or dimethylformamide (DMF) .
- Functionalization : Introduction of the N,N-dimethylmethanimidamide group through nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum gradients) or recrystallization to isolate the product in >95% purity .
Q. Example Reaction Conditions
| Step | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Core formation | Ethanol | 70–100°C | 24–72 h | 55–70% | |
| Amidation | DMF | 60°C | 3 h | 33–70% |
Q. How is the molecular structure of this compound validated in academic research?
Structural characterization employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, furan protons appear as doublets at δ ~6.5–7.5 ppm, while N,N-dimethyl groups show singlets at δ ~2.8–3.0 ppm .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the triazolopyrimidine core) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) .
Q. What biological activities are associated with this compound?
Preclinical studies highlight:
- Enzyme Inhibition : Potent inhibition of kinases (IC < 1 μM) due to the triazolopyrimidine core’s ability to mimic ATP binding .
- Antimicrobial Activity : MIC values of 2–8 μg/mL against Gram-positive bacteria, attributed to the furan moiety’s membrane disruption properties .
- Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., IC = 5.2 μM in HeLa cells) via ROS generation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and purity of this compound?
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products. Ethanol balances yield and purity .
- Catalyst Use : Pd/C or CuI improves coupling efficiency in amidation steps .
- Temperature Control : Lower temperatures (60°C) reduce decomposition during cyclocondensation .
- Purification : Gradient elution in column chromatography minimizes co-elution of by-products .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Substituent Variation : Systematic replacement of the furan or dimethyl groups with analogs (e.g., thiophene, cyclopropyl) to assess impact on bioactivity .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins like EGFR or PARP .
- Biological Assays : Dose-response curves and selectivity profiling against related enzymes (e.g., COX-2 vs. COX-1) .
Q. Example SAR Findings
| Substituent | Activity Change | Mechanism | Reference |
|---|---|---|---|
| Furan → Thiophene | ↑ Anticancer activity | Enhanced ROS generation | |
| N,N-dimethyl → Cyclopropyl | ↓ Solubility | Reduced polarity |
Q. How do researchers resolve contradictions in reported biological data for this compound?
Discrepancies (e.g., variable IC values) are addressed by:
- Assay Standardization : Using uniform protocols (e.g., MTT vs. ATP-based viability assays) .
- Batch Analysis : Comparing purity (HPLC >98%) and stereochemical consistency (via chiral HPLC) .
- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., higher activity in acidic microenvironments) .
Q. What advanced analytical techniques are employed to study degradation or metabolite profiles?
Q. How is the compound’s mechanism of action validated in complex biological systems?
- Knockout Models : CRISPR-Cas9 gene editing to confirm target specificity (e.g., EGFR knockout reverses apoptosis) .
- Biophysical Assays : Surface plasmon resonance (SPR) measures real-time binding kinetics to purified enzymes .
- Transcriptomics : RNA-seq analysis to identify downstream gene regulation (e.g., p53 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
